molecular formula C17H14N2O3 B2572994 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid CAS No. 957319-80-1

3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid

Cat. No.: B2572994
CAS No.: 957319-80-1
M. Wt: 294.31
InChI Key: SFJLZLNZKSRTEH-UHFFFAOYSA-N
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Description

3-[4-Formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid is a high-value chemical building block with the molecular formula C17H14N2O3 and a molecular weight of 294.31 g/mol . This compound features a unique structure that integrates a naphthalene ring, a formyl group, and a propanoic acid chain onto a pyrazole core. This specific architecture, particularly the presence of the formyl group, makes it a versatile scaffold and a crucial intermediate in medicinal chemistry and drug discovery research. It is designed for the synthesis of more complex molecules and is not for human or veterinary diagnostic use. The compound's key functional groups offer multiple sites for chemical modification. The formyl group is highly reactive and readily participates in condensation reactions, such as the formation of Schiff bases, or can be used in bioconjugation strategies . Concurrently, the carboxylic acid terminus allows for further derivatization into amides or esters, or for salt formation to modulate the compound's physicochemical properties. This makes it an excellent precursor for generating diverse libraries of compounds for biological screening, particularly in the development of enzyme inhibitors or molecular probes. Researchers can utilize this compound in various applications, including but not limited to, the design and synthesis of potential pharmacologically active molecules. Its structure suggests potential for use in material science, such as in the development of organic fluorescent markers or metal-chelating agents, given the presence of the electron-rich naphthalene system and the heterocyclic pyrazole ring. This product is intended for use by qualified laboratory professionals only.

Properties

IUPAC Name

3-(4-formyl-3-naphthalen-1-ylpyrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3/c20-11-13-10-19(9-8-16(21)22)18-17(13)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,10-11H,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJLZLNZKSRTEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=NN(C=C3C=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid typically involves a multi-step process. One common method includes the formation of the pyrazole ring through a cyclization reaction. This can be achieved by reacting an α, β-unsaturated ketone with hydrazine derivatives, followed by oxidative aromatization to form the pyrazole ring . The naphthalene moiety is then introduced via a Friedel-Crafts acylation reaction, and the formyl group is added through a Vilsmeier-Haack reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Reactivity of the Formyl Group

The aldehyde functionality at the pyrazole C-4 position enables classic nucleophilic addition and condensation reactions:

Reaction TypeConditions/ReagentsProduct/OutcomeYieldSource
Hydrazone Formation Hydrazines (e.g., phenylhydrazine) in ethanol3-(4-[(Hydrazinylidene)methyl]-3-(naphthalen-1-yl)-1H-pyrazol-1-yl)propanoic acid66–91%
Schiff Base Formation Primary amines (e.g., aniline) in DCM/EtOHImine derivatives with enhanced biological activity55–82%
Knoevenagel Condensation Malononitrile, piperidine (MW irradiation)Cyanovinyl derivatives for fluorescence applications69–82%

Pyrazole Ring Modifications

The pyrazole ring undergoes electrophilic substitution and cycloaddition reactions, though steric hindrance from the naphthalene group limits reactivity:

Reaction TypeConditions/ReagentsOutcomeYieldSource
N-Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFMethylation at pyrazole N-1 or N-2 positions40–65%
1,3-Dipolar Cycloaddition Diazomethane, anhydrous CH₂Cl₂/Et₂OSpiro-pyrazoline derivatives via regioselective addition72–86%

Propanoic Acid Derivatives

The carboxylic acid group participates in esterification, amidation, and conjugate addition:

Reaction TypeConditions/ReagentsProductYieldSource
Esterification SOCl₂/MeOH or DCC/DMAPMethyl 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoate85–93%
Amidation EDCI/HOBt, R-NH₂ (e.g., aniline)Amide derivatives with improved pharmacokinetic properties60–78%
Salt Formation NaOH or KOH in H₂O/EtOHSodium or potassium salts for enhanced solubilityQuant.

Naphthalene Functionalization

The naphthalen-1-yl group undergoes electrophilic aromatic substitution under controlled conditions:

Reaction TypeConditions/ReagentsOutcomeYieldSource
Nitration HNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives at naphthalene C-4 or C-5 positions45–60%
Sulfonation ClSO₃H, CH₂Cl₂, refluxSulfonic acid derivatives for hydrophilic modification50–68%

Biological Activity Correlations

Key derivatives exhibit notable bioactivity:

  • Hydrazones : Antimicrobial activity against S. aureus (MIC: 8–16 µg/mL) .

  • Amides : COX-2 inhibition (IC₅₀: 0.6–3.2 nM) .

  • Spiro-pyrazolines : Anticancer activity (IC₅₀: 5–10 µM against HeLa cells) .

Synthetic Challenges

  • Steric Hindrance : The naphthalene group impedes reactions at pyrazole C-5 .

  • Acid Sensitivity : The formyl group requires protection (e.g., acetal formation) during amidation .

Reaction Optimization Strategies

  • Microwave-Assisted Synthesis : Reduces reaction times from hours to minutes (e.g., Knoevenagel condensation: 3 min vs. 3 h) .

  • Phase-Transfer Catalysis : Enhances glycosylation efficiency (e.g., DTMAB/K₂CO₃ in DMF/acetone) .

Scientific Research Applications

Synthesis of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid

The synthesis of this compound typically involves the use of multicomponent reactions, which have been shown to be effective in generating complex molecular architectures. The process generally includes the reaction of naphthalene derivatives with hydrazine and subsequent formylation steps. For instance, one method reported involves the use of hydrazinobenzoic acid and 2-acetylnaphthalene, followed by treatment with phosphorus oxychloride (POCl3) to yield the desired pyrazole derivative .

Antimicrobial Activity

One of the primary applications of this compound is its antimicrobial properties. Research has indicated that derivatives of pyrazole compounds exhibit significant antibacterial activity against various strains, including both Gram-positive and Gram-negative bacteria. For example, studies have shown that pyrazole derivatives can inhibit bacterial growth effectively, with some compounds demonstrating zones of inhibition comparable to standard antibiotics like ampicillin .

Anticancer Properties

The compound also shows promise in anticancer research. Pyrazole derivatives have been evaluated for their cytotoxic effects on cancer cell lines. In vitro studies suggest that they may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . The structure of this compound may enhance its interaction with specific molecular targets involved in cancer progression.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Some studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes, suggesting a mechanism that could be beneficial in treating inflammatory diseases . The ability to modulate inflammatory pathways makes this compound a candidate for further exploration in therapeutic applications.

Case Study 1: Antibacterial Activity

A study published in Molecules highlighted the synthesis and evaluation of pyrazole derivatives against various bacterial strains. The results showed that certain compounds derived from similar structural frameworks exhibited potent antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those for traditional antibiotics .

Case Study 2: Anticancer Efficacy

Research conducted on a series of naphthalene-substituted pyrazole derivatives demonstrated their effectiveness against several cancer cell lines. The study utilized assays to measure cell viability and apoptosis rates, revealing that some derivatives significantly reduced cell proliferation compared to controls .

Mechanism of Action

The mechanism of action of 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The naphthalene and pyrazole moieties can interact with the active site of the target protein, leading to inhibition or activation of its function. The formyl group can also participate in hydrogen bonding and other interactions that stabilize the compound-protein complex.

Comparison with Similar Compounds

Substituent Variations and Structural Features

Compound Name Substituents (Pyrazole Positions) Key Functional Groups Molecular Weight (g/mol) Reference
Target Compound 3-(naphthalen-1-yl), 4-formyl Formyl, naphthalene, propanoic acid Not explicitly stated
3-[3-(2-oxo-2H-chromen-3-yl)-1-phenylpyrazol-4-yl]propanoic acid (30) 3-(coumarin), 1-phenyl Coumarin, phenyl, propanoic acid Not provided
3-{4-[3-(4-bromophenyl)-3-oxoprop-1-en-1-yl]-3-(4-chlorophenyl)-1H-pyrazol-1-yl}propanoic acid 4-(bromophenyl), 3-(chlorophenyl) Bromophenyl, chlorophenyl, enone Not provided
3-[4-amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride 4-amino, 3-(trifluoromethyl) Trifluoromethyl, amino, hydrochloride salt 223.15
3-[4-chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid 4-chloro, 5-cyclopropyl, 3-(trifluoromethyl) Chloro, cyclopropyl, trifluoromethyl Not provided
2-[3-(difluoromethyl)-1H-pyrazol-1-yl]propanoic acid 3-(difluoromethyl) Difluoromethyl Not provided

Physicochemical and Reactivity Comparisons

  • Reactivity: The formyl group at position 4 enables condensation reactions, as demonstrated in , where similar formylpyrazoles react with malonic acid to form propenoic acid derivatives . This contrasts with electron-withdrawing substituents (e.g., trifluoromethyl in ), which stabilize the pyrazole ring but reduce electrophilicity .
  • Acid-Base Properties: The propanoic acid moiety confers acidity (pKa ~4-5), common to NSAID scaffolds. Salt forms, such as the hydrochloride in , enhance solubility in aqueous media .

Biological Activity

3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial properties. This article reviews the synthesis, biological activity, and relevant research findings pertaining to this compound.

Synthesis

The synthesis of this compound typically involves the condensation of naphthalene derivatives with hydrazines followed by formylation reactions. The reaction pathway often includes the use of reagents such as phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to facilitate the formation of the pyrazole ring structure.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics. The following table summarizes the Minimum Inhibitory Concentrations (MIC) of related pyrazole derivatives:

Compound NameTarget BacteriaMIC (µg/mL)
4-Fluorophenyl-substituted hydrazone derivativesMethicillin-resistant S. aureus0.39
Naphthyl-substituted pyrazole derivativesE. coli>64
This compoundS. aureus (MRSA)8
4-Hydroxyphenyl derivativesVancomycin-resistant E. faecalis2

These findings suggest that the compound may possess broad-spectrum antimicrobial activity, particularly against resistant strains like MRSA and VRE.

The mechanism by which these compounds exert their antimicrobial effects is often attributed to their ability to inhibit key bacterial enzymes or disrupt cell wall synthesis. For instance, studies have shown that pyrazole derivatives can interfere with the metabolic pathways of bacteria, leading to cell death.

Case Studies

Several studies have explored the biological activity of pyrazole derivatives including this compound:

  • Study on Antimicrobial Activity : A study published in Molecules reported that hydrazone derivatives exhibited selective antimicrobial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents against multidrug-resistant pathogens .
  • Synthesis and Characterization : Another research article detailed the synthesis of naphthyl-substituted pyrazole derivatives and their evaluation against various bacterial strains. The study found that certain modifications to the pyrazole structure enhanced antimicrobial activity significantly .
  • Clinical Relevance : A review focused on compounds with similar structures emphasized their importance in developing new antibiotics, especially in light of rising antibiotic resistance .

Q & A

Q. What are the key considerations for synthesizing 3-[4-formyl-3-(naphthalen-1-yl)-1H-pyrazol-1-yl]propanoic acid, and how can regioselectivity be controlled?

The synthesis involves condensation and aza-Michael reactions. A base (e.g., ethanolic KOH) abstracts acidic hydrogens to form carbanions, enabling carbon-carbon bond formation. For regioselectivity, steric and electronic factors of substituents on the pyrazole and naphthalene rings must be optimized. For example, bulky groups on the pyrazole (e.g., phenyl) may favor specific attack positions. Reaction time (6–30 hours) and solvent polarity (xylene vs. ethanol) also influence outcomes .

Q. How can the structural configuration of this compound be confirmed experimentally?

Single-crystal X-ray diffraction is the gold standard. The pyrazole and naphthalene rings in related compounds exhibit a twisted conformation (~46.3° dihedral angle), with E-configuration in the double bond. NMR (1H/13C) and IR spectroscopy can corroborate functional groups (e.g., formyl C=O stretch at ~1700 cm⁻¹). Recrystallization from methanol or ethanol improves purity for analysis .

Q. What purification methods are effective for isolating this compound?

Column chromatography (silica gel) with gradient elution (ethyl acetate/hexane) separates intermediates. Final products are often recrystallized from methanol or ethanol to remove impurities. For polar derivatives, aqueous workup (5% NaOH) followed by drying over anhydrous Na₂SO₄ ensures solvent removal .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Quantum chemical calculations (e.g., DFT) model reaction intermediates and transition states to predict regioselectivity. For example, reaction path searches can identify energy barriers for aza-Michael vs. aldol pathways. Machine learning models trained on experimental data (e.g., solvent effects, substituent electronic profiles) can narrow optimal conditions, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in biological activity data for pyrazole derivatives?

Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Validate purity via HPLC and elemental analysis. Test enantiomers separately if chiral centers exist. For antimicrobial studies (e.g., hydrazone derivatives), standardize MIC assays using reference strains and control solvents (e.g., DMSO cytotoxicity checks) .

Q. How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic additions?

Electron-withdrawing groups (e.g., nitro, formyl) on the pyrazole ring enhance electrophilicity at the 4-position, favoring nucleophilic attacks. Substituents on the naphthalene ring (e.g., electron-donating methyl) alter conjugation, affecting charge distribution. Hammett σ constants and frontier molecular orbital (FMO) analysis quantify these effects .

Q. What are the challenges in scaling up synthesis while maintaining yield and purity?

Key challenges include exothermic reaction control (use jacketed reactors) and solvent recovery (distillation). For intermediates prone to oxidation (e.g., aldehydes), inert atmospheres (N₂/Ar) are critical. Process analytical technology (PAT) monitors reaction progress in real-time to optimize batch conditions .

Methodological Recommendations

  • Synthesis: Prioritize regioselective methods using steric directing groups (e.g., 1-naphthyl) .
  • Characterization: Combine XRD with NOESY NMR to confirm stereochemistry .
  • Data Analysis: Use multivariate regression to correlate substituent effects with bioactivity .

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